1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored for its simplicity and high yield. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Major Products: The major products depend on the specific reaction conditions but often include various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It often acts by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Biological Activity
The compound 1-{[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N2O2, and it features a piperidine core linked to an imidazo[1,2-a]pyridine moiety. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The exact mechanism of action for this compound remains under investigation. However, similar imidazopyridine derivatives are often designed to target specific receptors or enzymes, particularly kinases involved in cellular signaling pathways. Preliminary studies suggest that compounds in this class may act as kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling and has implications in treating B-cell malignancies .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Kinase Inhibition : As noted, there is potential for this compound to inhibit kinases such as BTK. This inhibition could lead to therapeutic effects in cancers where B-cell signaling is dysregulated.
- Receptor Modulation : The structural components of the compound allow it to interact with various receptors. While specific receptor targets have not been conclusively identified, compounds with similar structures have shown affinity for neurotransmitter receptors and other critical biological targets .
Case Studies and Research Findings
A review of the literature reveals several studies exploring the biological activity of related compounds:
- In Vitro Studies : Various derivatives have been tested for their inhibitory effects on COX enzymes, which are involved in inflammatory processes. For instance, a related compound demonstrated IC50 values against COX-1 and COX-2 enzymes, indicating anti-inflammatory potential .
- Therapeutic Applications : The potential use of imidazopyridine derivatives as anti-cancer agents has been highlighted in several studies. Their ability to modulate kinase activity could lead to novel treatments for hematological malignancies .
- Structure-Activity Relationships (SAR) : Investigations into SAR have shown that modifications to the imidazopyridine structure can significantly affect biological activity and receptor selectivity. This information is crucial for drug development as it helps identify promising candidates for further testing .
Data Table: Biological Activity Comparison
The following table summarizes the biological activities of selected compounds related to this compound.
Compound Name | Mechanism of Action | IC50 Values (μM) | Therapeutic Potential |
---|---|---|---|
This compound | Kinase Inhibition | TBD | Cancer therapy |
2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid | NK(1) Receptor Antagonism | 5.6 | Anti-emetic |
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetic Acid | COX Inhibition | 23.8 (COX-2) | Anti-inflammatory |
Properties
IUPAC Name |
1-[[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-5-7-16(8-6-15)20-18(24-11-3-2-4-19(24)22-20)14-23-12-9-17(10-13-23)21(25)26/h2-8,11,17H,9-10,12-14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXFBTWEELXXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN4CCC(CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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